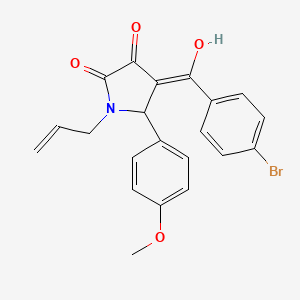![molecular formula C17H18N4O3 B5427348 5-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}-2,4,6-trimethylpyrimidine](/img/structure/B5427348.png)
5-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}-2,4,6-trimethylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}-2,4,6-trimethylpyrimidine, also known as MitoQ, is a mitochondria-targeted antioxidant that has gained significant attention in the scientific community due to its potential therapeutic applications. MitoQ is a derivative of coenzyme Q10 (CoQ10) and has been shown to exhibit superior antioxidant activity compared to CoQ10.
Applications De Recherche Scientifique
5-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}-2,4,6-trimethylpyrimidine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit protective effects against a wide range of diseases, including cardiovascular diseases, neurodegenerative diseases, and metabolic disorders. This compound has also been shown to have anti-inflammatory and anti-cancer properties.
Mécanisme D'action
5-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}-2,4,6-trimethylpyrimidine is a mitochondria-targeted antioxidant that accumulates in the mitochondria due to its positive charge. It acts as a scavenger of reactive oxygen species (ROS) and protects the mitochondria from oxidative damage. This compound also enhances the activity of mitochondrial enzymes, which leads to increased energy production and improved mitochondrial function.
Biochemical and Physiological Effects:
This compound has been shown to improve mitochondrial function and reduce oxidative stress in various tissues. It has been shown to improve cardiovascular function, reduce inflammation, and improve insulin sensitivity. This compound has also been shown to have neuroprotective effects and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 5-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}-2,4,6-trimethylpyrimidine is its ability to target the mitochondria, which makes it an ideal tool for studying mitochondrial function and oxidative stress. However, this compound has limitations in terms of its stability and solubility, which can affect its bioavailability and efficacy in vivo.
Orientations Futures
There are several potential future directions for 5-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}-2,4,6-trimethylpyrimidine research. One area of interest is the development of this compound analogs with improved stability and solubility. Another area of interest is the investigation of this compound in combination with other drugs for the treatment of various diseases. Additionally, there is a need for further research on the mechanisms underlying the protective effects of this compound in different tissues and disease models.
Méthodes De Synthèse
5-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}-2,4,6-trimethylpyrimidine can be synthesized by reacting ubiquinone-10 (CoQ10) with a chloroalkyl derivative of triphenylphosphonium (TPP) in the presence of a base. The reaction results in the formation of a quaternary ammonium salt, which is then reacted with 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-amine to yield this compound.
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)-5-[(2,4,6-trimethylpyrimidin-5-yl)oxymethyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-10-16(11(2)19-12(3)18-10)23-9-15-20-17(21-24-15)13-5-7-14(22-4)8-6-13/h5-8H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSHMQGCQUKRFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)C)OCC2=NC(=NO2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B5427267.png)
![{6-oxo-6-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]hexyl}amine dihydrochloride](/img/structure/B5427272.png)

![N-{4-[(allylamino)sulfonyl]phenyl}cyclopentanecarboxamide](/img/structure/B5427283.png)
![N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-2-hydroxypropanamide](/img/structure/B5427287.png)
![2-[4-methyl-6-(morpholin-4-ylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]-N-pentylacetamide](/img/structure/B5427289.png)
![4'-amino-1'H-spiro[cyclohexane-1,2'-naphthalene]-3'-carbonitrile](/img/structure/B5427309.png)
![3-phenoxy-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5427318.png)
![ethyl 4-[(3-methyl-2-thienyl)methyl]-1-piperazinecarboxylate](/img/structure/B5427328.png)
![N-(4-bromophenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5427333.png)
![N-{2-oxo-2-[(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)amino]ethyl}benzamide](/img/structure/B5427335.png)
![3-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5427352.png)
![N-[1-(4-ethylphenyl)ethyl]-2-methylcyclopropanecarboxamide](/img/structure/B5427365.png)
![methyl 4-{5-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]-1,2,4-oxadiazol-3-yl}benzoate](/img/structure/B5427370.png)